molecular formula C21H18FN5O2S B2587929 N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893935-70-1

N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2587929
CAS No.: 893935-70-1
M. Wt: 423.47
InChI Key: FWXKDUTUKOTULT-UHFFFAOYSA-N
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Description

Structurally, it features a thioacetamide group (-S-CH2-CONH-) linked to the pyrazolo[3,4-d]pyrimidine core, with a 4-fluorophenyl group at position 1 and a 2-ethoxyphenyl substituent on the acetamide moiety. The synthesis of such derivatives typically involves refluxing intermediates with formamide or coupling reactions involving thioacetate precursors . The fluorine and ethoxy groups likely enhance metabolic stability and bioavailability, common strategies in drug design.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-18-6-4-3-5-17(18)26-19(28)12-30-21-16-11-25-27(20(16)23-13-24-21)15-9-7-14(22)8-10-15/h3-11,13H,2,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXKDUTUKOTULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and as a kinase inhibitor. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2-ethoxyphenyl acetamide with a pyrazolo[3,4-d]pyrimidine derivative. The presence of the thioether linkage enhances its lipophilicity, which is crucial for biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The pyrazolo[3,4-d]pyrimidine moiety is known to interact with ATP-binding sites of various kinases, leading to altered signaling pathways that can inhibit tumor growth.

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of several cancer cell lines. For instance, studies indicate that it effectively reduces cell viability in MDA-MB-231 (triple-negative breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.2Induction of apoptosis
A431 (vulvar carcinoma)3.8Cell cycle arrest
HeLa (cervical carcinoma)6.0Inhibition of proliferation

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases. Preliminary results suggest that it exhibits selective inhibition against RET kinase and may also impact EGFR signaling pathways.

Table 2: Kinase Inhibition Profile

KinaseIC50 (nM)Selectivity
RET120Moderate
EGFR200Moderate
VEGFR350Low

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target kinases, supporting its role as a selective inhibitor.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

Several compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents:

  • 2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole (2u) : Features a benzo[d]thiazole group instead of acetamide. Its extended ethoxy chain improves solubility (71% yield) .
  • 2-((1-(3-azidopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]oxazole (2s) : Contains an azide group for click chemistry applications (61% yield) .

Key Insight : The thioacetamide group in the target compound may confer unique hydrogen-bonding interactions compared to ester or azide substituents, influencing target binding.

Analogues with Modified Pyrazolo Cores

  • 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (4f): A pyrazolo[3,4-b]pyridine core with a 4-fluorophenylacetamide group.
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide: A pyrazolo[3,4-c]pyrimidine fused with chromen-4-one. This hybrid structure shows enhanced antiproliferative activity (mp 242–245°C) .

Key Insight : Pyrazolo[3,4-d]pyrimidines generally exhibit higher melting points (>300°C) compared to [3,4-b] or [3,4-c] variants, suggesting greater crystallinity and stability .

Fluorinated Derivatives

Fluorine is prevalent in the target compound and analogues:

  • N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide: Dual fluorophenyl groups increase lipophilicity (mp 302–304°C) .
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide : Fluorine enhances π-π stacking in kinase binding pockets .

Key Insight : Fluorine’s electronegativity and small size optimize target interactions and metabolic resistance across derivatives.

Table 1: Comparative Data for Selected Compounds

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 2-ethoxyphenylacetamide Not reported Not given -
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine Pyrazolo[3,4-d]pyrimidine 4-Nitrophenyl, 4-fluorophenyl >340 Not given
2q Pyrazolo[3,4-d]pyrimidine Benzo[d]oxazole, ethyl ester Not reported 69
4f Pyrazolo[3,4-b]pyridine 4-Fluorophenylacetamide 214–216 Not given
Example 83 (Chromen-4-one hybrid) Pyrazolo[3,4-c]pyrimidine Chromen-4-one, fluorophenyl 242–245 10

Synthetic Notes:

  • Yields for pyrazolo[3,4-d]pyrimidine derivatives vary widely (39–92%), influenced by substituent complexity .
  • The target compound’s ethoxyphenyl group may require specialized coupling agents, similar to intermediates in .

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